2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20ClNO4S2 and its molecular weight is 365.89. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Plants
Research has shown that certain benzenesulfonamides, such as chlorsulfuron, are metabolized differently in various plants, contributing to their selectivity as herbicides. For example, chlorsulfuron, a related compound, is metabolized rapidly by tolerant plants like wheat, oats, and barley to an inactive product, whereas sensitive broadleaf plants show little or no metabolism of this herbicide (Sweetser, Schow, & Hutchison, 1982).
Hydrolysis and Degradation
The hydrolysis and degradation pathways of similar sulfonylurea herbicides, such as triasulfuron, have been studied, indicating the chemical processes they undergo in different environments. For instance, triasulfuron primarily degrades through the cleavage of the sulfonylurea bridge, with the degradation pathways being pH-dependent (Braschi et al., 1997).
Biological Potential
Benzenesulfonamides have been explored for their biological potential, including enzyme inhibition and antioxidant properties. Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, a structurally related compound, have shown significant enzyme inhibition against AChE and BChE enzymes and notable antioxidant potential (Kausar et al., 2019).
Anticancer and Genotoxicity Studies
Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies have shown that the type of N-sulfonamide derivative influences the interaction with DNA and the resulting biological activity, including apoptosis in cancer cells (González-Álvarez et al., 2013).
Herbicide Mode of Action
The mode of action of herbicides like chlorsulfuron involves inhibiting plant cell division, with no significant effects on other plant processes such as photosynthesis or respiration. This specificity plays a crucial role in its efficacy as a weed killer (Ray, 1982).
Properties
IUPAC Name |
2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFUMBIRXUNYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.